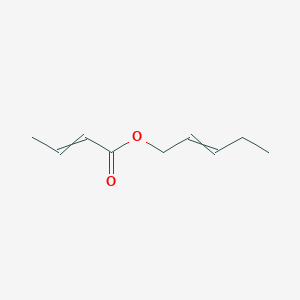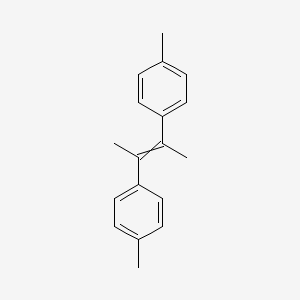
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione is a complex organic compound known for its unique structure and reactivity This compound is characterized by the presence of two bromine atoms and a fused bicyclic system, which includes a methanoindene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione typically involves the bromination of a suitable precursor. One common method is the bromination of 3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of bromination.
Oxidation Reactions: Oxidative processes can modify the compound’s structure and introduce new functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction and oxidation can lead to partially or fully de-brominated compounds and oxidized derivatives, respectively.
Scientific Research Applications
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione involves its interaction with molecular targets and pathways. The bromine atoms and the methanoindene core play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione: Similar structure but with chlorine atoms instead of bromine.
2,2-Difluoro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione: Similar structure but with fluorine atoms instead of bromine.
2,2-Diiodo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. The bromine atoms influence the compound’s chemical behavior, making it suitable for specific applications that require bromine’s unique characteristics.
Properties
CAS No. |
91211-35-7 |
|---|---|
Molecular Formula |
C10H8Br2O2 |
Molecular Weight |
319.98 g/mol |
IUPAC Name |
4,4-dibromotricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C10H8Br2O2/c11-10(12)8(13)6-4-1-2-5(3-4)7(6)9(10)14/h1-2,4-7H,3H2 |
InChI Key |
VKJCPBAJQBFXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)C(C3=O)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)
![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)

![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)


![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
![Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate](/img/structure/B14354130.png)
![2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol](/img/structure/B14354134.png)

![pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, 1,6-dimethyl-](/img/structure/B14354143.png)

